B1152102 13,14-dihydro Prostaglandin E1 Quant-PAK

13,14-dihydro Prostaglandin E1 Quant-PAK

Cat. No.: B1152102
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 13,14-dihydro prostaglandin E1 (13,14-dihydro PGE1) Quant-PAK has been designed for the convenient, precise quantification of 13,14-dihydro PGE1 by GC- or LC-mass spectrometry. It includes a 50 µg vial of 13,14-dihydro PGE1-d4 and a precisely weighed vial of unlabeled 13,14-dihydro PGE1, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 13,14-dihydro PGE1 can be used to quantify the 13,14-dihydro PGE1-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

Scientific Research Applications

Formation and Biological Activity

  • Formation in Peripheral Arterial Occlusive Disease : The formation of 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1) occurs during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease. This formation could contribute to the beneficial effects of PGE1 administered intravenously in such patients (Peskar et al., 1991).

Effects on Arterial Thromboresistance

  • Inducing Arterial Thromboresistance : 13,14-dihydro-PGE1 and its derivatives may play a role in making the arterial wall less thrombogenic. This is significant in the context of arterial diseases and conditions related to blood clot formation (Sinzinger et al., 1998).

Application in Congenital Heart Disease

  • Use in Congenital Heart Disease : In newborns with ductus arteriosus-dependent congenital heart disease, the formation of 13,14-dihydro-PGE1 during intravenous infusion of PGE1 has been observed. Its biological activities similar to the parent compound PGE1 suggest its role in pharmacological effects during PGE1 infusion (Leonhardt et al., 1992).

Impact on Low-Density Lipoprotein Influx

  • Effect on Low-Density Lipoprotein Influx : 13,14-Dihydro-prostaglandin E1 is found to decrease low-density lipoprotein (LDL) influx into the rabbit aorta, indicating a potential role in vascular wall lipid metabolism and in the prevention of atherosclerosis (Sinzinger et al., 1992).

Properties

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.